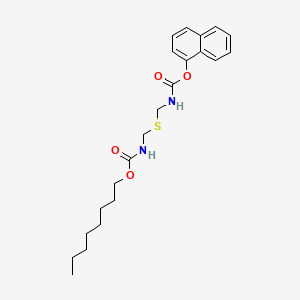
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) is a complex organic compound with the molecular formula C22H30N2O4S . This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols . Another method includes the addition of alcohols to isocyanates . These reactions typically require specific conditions, such as the presence of a catalyst or a particular solvent, to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of carbon dioxide and amines in the presence of a catalyst . This method is advantageous due to its efficiency and the relatively low cost of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different products depending on the specific conditions and reagents used.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to catalyze the hydrolysis of esters.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields a carboxylic acid and an alcohol .
Scientific Research Applications
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: An ester of carbamic acid with a simpler structure.
Ethyl carbamate: Another ester of carbamic acid, commonly used in organic synthesis.
Urea: A related compound with similar functional groups but different properties.
Uniqueness
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) is unique due to its complex structure, which includes both naphthyl and octyl groups.
Properties
CAS No. |
65907-42-8 |
|---|---|
Molecular Formula |
C22H30N2O4S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
octyl N-[(naphthalen-1-yloxycarbonylamino)methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C22H30N2O4S/c1-2-3-4-5-6-9-15-27-21(25)23-16-29-17-24-22(26)28-20-14-10-12-18-11-7-8-13-19(18)20/h7-8,10-14H,2-6,9,15-17H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
POPONUVLZSIKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NCSCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















